molecular formula C3H2ClN3O2 B1436746 3-Chloro-5-nitro-1H-pyrazole CAS No. 1369959-12-5

3-Chloro-5-nitro-1H-pyrazole

Cat. No.: B1436746
CAS No.: 1369959-12-5
M. Wt: 147.52 g/mol
InChI Key: IAPLHVWLDQZZOU-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1H-pyrazole (CAS: 1369959-12-5) is a heterocyclic compound with the molecular formula C₃H₂ClN₃O₂ and a molecular weight of 147.52 g/mol. It features a pyrazole ring substituted with chlorine at position 3 and a nitro group at position 4. The compound is stored under inert conditions at 2–8°C to ensure stability, as it is sensitive to environmental degradation . Its synthetic utility arises from the reactivity of the nitro group (a strong electron-withdrawing substituent) and the chlorine atom, which can participate in nucleophilic substitution reactions. Safety data indicate that it is harmful if swallowed (Hazard Statement H302), necessitating precautions such as wearing protective gloves (Precautionary Statement P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-nitro-1H-pyrazole can be synthesized through a multi-step process involving nitration and chlorination reactions. The nitration of pyrazole introduces a nitro group at the desired position, followed by chlorination to introduce the chlorine atom. Common reagents used in these reactions include nitric acid for nitration and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 3-Chloro-5-amino-1H-pyrazole.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

3-Chloro-5-nitro-1H-pyrazole has been investigated for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi. Research indicates that these compounds can inhibit bacterial growth and may serve as potential candidates for developing new antimicrobial agents .

Inhibitory Effects on Enzymes

Studies have suggested that this compound derivatives can act as inhibitors of specific enzymes, which may be beneficial in biochemical research and drug development. For instance, the inhibition of alcohol dehydrogenase has been noted, which could have implications in metabolic studies .

Herbicidal Activity

The compound has shown promise as a herbicide. Its ability to induce abscission in plants, particularly in citrus species, suggests that it can be used to enhance mechanical harvesting efficiency by promoting fruit drop . The application of this compound has been linked to increased effectiveness in controlling unwanted plant species, making it a valuable tool in agricultural management.

Plant Growth Regulation

Research indicates that this compound can influence plant physiology by affecting lipid signaling pathways. It has been observed to impact the growth and development of various plant species, including Arabidopsis thaliana, by inducing stress responses that lead to plant decline under certain conditions .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of other chemical compounds. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties for various industrial applications .

Research on Pyrazole Derivatives

The exploration of pyrazole derivatives continues to expand, with this compound being a focal point for synthesizing compounds with enhanced biological activities or improved efficacy in agricultural practices.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityExamined the effectiveness of this compound against various bacterial strainsDemonstrated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent
Herbicidal Efficacy TrialTested the compound's effectiveness on citrus treesShowed improved fruit drop and harvesting efficiency when applied at specific concentrations
Enzyme Inhibition ResearchInvestigated the inhibitory effects on alcohol dehydrogenaseFound that the compound effectively reduces enzyme activity, indicating potential applications in metabolic studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitro-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chlorine atom can participate in electrophilic interactions .

Comparison with Similar Compounds

The following analysis compares 3-Chloro-5-nitro-1H-pyrazole with structurally related pyrazole and indazole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Variations

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
This compound 1369959-12-5 C₃H₂ClN₃O₂ 147.52 Not reported Cl (C3), NO₂ (C5) High reactivity due to NO₂ and Cl
3-Chloro-1-ethyl-5-methyl-1H-pyrazole 1195637-10-5 C₆H₈ClN₂ 144.59 Not reported Cl (C3), ethyl (N1), methyl (C5) Increased lipophilicity from alkyl groups
3-Chloro-5-nitro-1H-indazole 4812-45-7 C₇H₄ClN₃O₂ 197.58 Not reported Cl (C3), NO₂ (C5), fused benzene ring Enhanced π-conjugation from indazole core
Compound 3g (bis-phenyl pyrazole) Not provided C₂₆H₂₁ClN₄O₂ 456.87 220–222 Cl, methyl, phenyl, benzo[d][1,3]dioxol High melting point due to aromatic stacking
Compound 3h (p-tolyl derivative) Not provided C₂₆H₂₂Cl₂N₄ 460.38 158–160 Cl, methyl, 4-chlorophenyl, p-tolyl Steric bulk reduces solubility

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound strongly withdraws electrons, polarizing the pyrazole ring and enhancing susceptibility to nucleophilic attack at the chlorine position.
  • Melting Points and Solubility :
    Bulky aromatic substituents, as seen in Compound 3g (melting point 220–222°C), raise melting points due to extensive π-π stacking and hydrogen bonding. Conversely, this compound, with smaller substituents, likely has a lower melting point (though unreported in evidence) . The indazole derivative (3-Chloro-5-nitro-1H-indazole) may exhibit intermediate solubility properties due to its fused aromatic system .

  • Spectroscopic Signatures :
    Infrared (IR) spectra of pyrazole derivatives show characteristic C=N stretches near 1590–1600 cm⁻¹ and C=C stretches at 1490–1500 cm⁻¹ , consistent across analogues like Compounds 3f–3i . NMR data reveal distinct chemical shifts for substituents; for example, the methyl group in Compound 3h appears at δ 2.38 ppm in $^1$H NMR, while the benzo[d][1,3]dioxol group in Compound 3g shows a singlet at δ 5.90 ppm for its methylenedioxy protons .

Biological Activity

3-Chloro-5-nitro-1H-pyrazole (C₃H₂ClN₃O₂) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃H₂ClN₃O₂
  • Molecular Weight : 147.52 g/mol
  • CAS Number : 1369959-12-5

The compound features a chlorine atom and a nitro group attached to the pyrazole ring, which significantly influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Properties

The compound has shown significant anti-inflammatory effects in various studies. It can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. The compound's mechanism involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and induction of apoptosis .

Table 1: Anticancer Activity Overview

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-2318.79Inhibition of topoisomerase II
HepG212.00Targeting EGFR
A54949.85Induction of autophagy

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several mechanisms have been proposed:

  • Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions.
  • Cell Signaling Modulation : It alters key signaling pathways involved in cell growth and apoptosis, impacting gene expression and cellular metabolism .

Study on Anticancer Properties

A study published in MDPI examined various pyrazole derivatives, including this compound, for their anticancer properties. The results indicated that this compound significantly inhibited cell growth in multiple cancer types, with notable efficacy against breast and liver cancer cells .

Anti-inflammatory Research

In another investigation, the anti-inflammatory effects of this compound were compared to indomethacin, a known anti-inflammatory drug. The results showed comparable efficacy in reducing inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory conditions .

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Studies indicate that at higher doses, the compound may induce toxicity, including liver damage and oxidative stress in animal models. Therefore, careful dosage regulation is essential in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-5-nitro-1H-pyrazole?

The compound can be synthesized via multistep protocols involving halogenation and nitration. For example, trifluoromethylation of pyrazole precursors using reagents like trifluoromethyl chloride under controlled conditions (e.g., alkaline formaldehyde) is a common approach . The Vilsmeier-Haack reaction has also been employed to introduce formyl groups to pyrazole cores, which can be adapted for nitro-functionalization by substituting reagents . Key intermediates, such as 3-bromo-5-chloropyrazole, are critical for regioselective modifications .

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques include 1H/13C/15N NMR to confirm substituent positions and electronic environments (e.g., δ 9.85 ppm for aldehyde protons in related pyrazole aldehydes) . IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1510 cm⁻¹) . X-ray crystallography resolves molecular geometry, as demonstrated for analogs like 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde . Elemental analysis validates stoichiometry (e.g., C, H, N, Cl within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are used to characterize intermediates during synthesis?

Mass spectrometry (EI) confirms molecular ion peaks (e.g., m/z 186 for 5-chloro-1-methyl-3-propylpyrazole-4-carbaldehyde) . Multinuclear NMR (e.g., 15N NMR at δ -75.8 ppm) helps track nitrogen environments in heterocycles . HPLC-MS monitors reaction progress, especially for nitro-group introduction .

Q. What safety protocols are essential when handling this compound?

Refer to safety data sheets (SDS) for pyrazole analogs: use PPE (gloves, goggles) due to skin/eye irritation risks . Avoid inhalation; work in a fume hood. Storage at room temperature in inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, NO₂) affect the reactivity of this compound?

The nitro group enhances electrophilic substitution at the 4-position due to its strong electron-withdrawing effect, while the chloro substituent directs reactivity via steric and electronic modulation. Computational studies (e.g., DFT) on analogs show reduced HOMO-LUMO gaps, favoring nucleophilic attacks . Experimental data from trifluoromethylpyrazole derivatives support this trend .

Q. What challenges arise in regioselective functionalization of this compound?

Competing reactivity at positions 1, 4, and 5 requires careful control of reaction conditions. For example, alkaline conditions favor formylation at the 4-position , while palladium catalysis enables cross-coupling at the 1-position in triazenylpyrazole hybrids . Steric hindrance from the nitro group often necessitates high-pressure or microwave-assisted methods .

Q. How can contradictions in reported reaction yields for similar pyrazole derivatives be resolved?

Systematic optimization of catalysts (e.g., POCl₃ vs. PCl₅ in cyclization reactions) and solvents (THF vs. DMF) is critical . For instance, yields for pyrazole-4-carbaldehydes improve from 59% to 67% by adjusting reaction time and temperature . Contradictions in nitro-group introduction may stem from varying nitrating agents (HNO₃ vs. AcONO₂) .

Q. What computational methods predict the stability and bioactivity of this compound derivatives?

Molecular docking studies with carbonic anhydrase isoforms (e.g., CAH1_HUMAN) reveal binding affinities influenced by nitro and chloro substituents . DFT calculations assess thermodynamic stability, showing nitro groups increase resonance stabilization by 10-15 kcal/mol compared to non-nitrated analogs .

Q. How can analogs of this compound be designed for improved bioactivity?

Hybridization with pharmacophores like coumarin or oxadiazole enhances biological activity. For example, coupling with 6-bromocoumarin via thiazole linkers improves antimicrobial potency . Substituent tuning (e.g., replacing Cl with CF₃) balances lipophilicity and target binding .

Q. How do reaction conditions influence byproduct formation in pyrazole synthesis?

Elevated temperatures (>120°C) promote side reactions like dimerization, as seen in triazolo-thiadiazine syntheses . Low-temperature stepwise addition (e.g., 0–5°C for chloroacetyl chloride reactions) minimizes byproducts . Solvent polarity also affects selectivity; non-polar solvents reduce nitro-group displacement .

Properties

IUPAC Name

3-chloro-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPLHVWLDQZZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Chloro-5-nitro-1H-pyrazole
3-Chloro-5-nitro-1H-pyrazole
3-Chloro-5-nitro-1H-pyrazole
3-Chloro-5-nitro-1H-pyrazole
Reactant of Route 5
3-Chloro-5-nitro-1H-pyrazole
3-Chloro-5-nitro-1H-pyrazole

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